An In-Depth Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside
An In-Depth Technical Guide to 4-Isothiocyanatophenyl α-D-mannopyranoside
This guide provides a comprehensive technical overview of 4-Isothiocyanatophenyl α-D-mannopyranoside (PIM), a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, reactivity, and diverse applications, offering field-proven insights and detailed protocols to empower your research.
Section 1: Core Molecular Profile and Physicochemical Properties
4-Isothiocyanatophenyl α-D-mannopyranoside is a bifunctional molecule featuring a mannose residue for specific biological targeting and a chemically reactive isothiocyanate group for covalent conjugation. This unique structure makes it an invaluable tool for probing carbohydrate-protein interactions and developing targeted molecular probes.
Key Identifiers and Structural Formula
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IUPAC Name: (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol[1]
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Synonyms: α-D-Mannosylphenyl Isothiocyanate, p-Isothiocyanatophenyl α-D-Mannopyranoside[2]
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CAS Number: 96345-79-8[1]
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Molecular Formula: C₁₃H₁₅NO₆S[1]
Physicochemical Data
A thorough understanding of the physical properties of PIM is essential for its effective handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | 170-182°C (range varies by supplier) | [2][3][4][5][6] |
| Solubility | Low solubility in water.[4] Soluble in organic solvents like DMSO (slightly), Methanol (slightly, with heat), and a mixture of Acetone:DMSO (7:3).[2][4][5][7] | [4][5][7] |
| Storage & Stability | Store desiccated at 4°C or below (-15°C recommended for long term).[3][6] It is noted to be unstable in solution.[2][5] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[8] | [2][3][5][6][8] |
Section 2: The Chemistry of Reactivity and Application
The utility of PIM is fundamentally derived from its two key functional domains: the mannose moiety for biological recognition and the isothiocyanate group for covalent linkage.
The Mannose Moiety: A Key to Biological Targeting
The α-D-mannopyranoside residue acts as a specific ligand for a class of carbohydrate-binding proteins known as mannose-binding lectins (MBLs) and mannose receptors.[9] These receptors are integral to various biological processes, including:
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Innate Immunity: MBLs are pattern recognition molecules that bind to mannose structures on the surface of pathogens, initiating the lectin pathway of the complement system.[10][11]
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Cellular Uptake: Mannose receptors on macrophages and dendritic cells mediate the endocytosis of glycoproteins.
By presenting a mannose ligand, PIM can be used to target cells expressing these receptors or to interact with and potentially inhibit soluble MBLs.[10][12][13] This makes it a powerful tool for studying the roles of these proteins in health and disease.
The Isothiocyanate Group: A Versatile Covalent Anchor
The isothiocyanate group (-N=C=S) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophiles, primarily primary amines (-NH₂).
Mechanism of Action: The reaction proceeds via a nucleophilic addition of the amine's lone pair of electrons to the central carbon atom of the isothiocyanate. This forms a stable thiourea linkage.[14] The reaction is highly efficient and typically proceeds under mild conditions.
Reaction Conditions:
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pH: The reaction with primary amines is most efficient under slightly alkaline conditions (pH 9-11).[15] This ensures that the primary amine is deprotonated and thus more nucleophilic.
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Solvent: The choice of solvent is critical, especially given PIM's limited aqueous solubility. Organic co-solvents like DMSO or DMF are often required to solubilize the reactants before addition to an aqueous buffer.
This robust chemistry allows for the straightforward conjugation of PIM to a wide array of molecules and surfaces, including:
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Proteins (e.g., antibodies, enzymes, albumin)
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Peptides
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Amino-functionalized surfaces (e.g., beads, microplates)
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Amino-modified nanoparticles
Section 3: Core Applications and Experimental Protocols
PIM's dual functionality has led to its adoption in several key research areas. Its primary application is in the preparation of "neoglycoproteins" or other mannosylated surfaces to study carbohydrate-protein interactions.[3][8][16]
Application 1: Synthesis of Neoglycoproteins for Receptor Binding Studies
Neoglycoproteins are proteins that have been chemically modified to display specific carbohydrate structures. Mannosylated proteins, such as PIM-conjugated Bovine Serum Albumin (BSA), are invaluable for studying the binding kinetics and biological functions of mannose receptors.
Protocol: Conjugation of PIM to Bovine Serum Albumin (BSA)
Causality: This protocol leverages the reaction between the isothiocyanate group of PIM and the primary amine groups of lysine residues on the surface of BSA. A carbonate-bicarbonate buffer at pH 9.6 is used to deprotonate the lysine side chains, maximizing their nucleophilicity and driving the reaction forward. DMSO is used as a co-solvent to ensure PIM remains in solution.
Materials:
-
4-Isothiocyanatophenyl α-D-mannopyranoside (PIM)
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Bovine Serum Albumin (BSA)
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Dimethyl sulfoxide (DMSO), anhydrous
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Carbonate-bicarbonate buffer (0.1 M, pH 9.6)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Dialysis tubing (10 kDa MWCO) or centrifugal ultrafiltration units
Procedure:
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Prepare BSA Solution: Dissolve BSA in 0.1 M carbonate-bicarbonate buffer (pH 9.6) to a final concentration of 10 mg/mL.
-
Prepare PIM Stock Solution: Immediately before use, dissolve PIM in anhydrous DMSO to a concentration of 10 mg/mL. Note: PIM is unstable in solution, so this should be prepared fresh.[2][5]
-
Conjugation Reaction:
-
While gently stirring the BSA solution, slowly add the desired molar excess of the PIM stock solution. A 20 to 50-fold molar excess of PIM to BSA is a common starting point.
-
Self-Validation: The volume of DMSO added should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Purification:
-
Remove unreacted PIM and DMSO by extensive dialysis against PBS (pH 7.4) at 4°C. Change the buffer 3-4 times over 48 hours.
-
Alternatively, use centrifugal ultrafiltration units (10 kDa MWCO) to exchange the buffer.
-
-
Characterization & Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm conjugation using techniques like MALDI-TOF mass spectrometry (to observe an increase in molecular weight) or carbohydrate quantification assays.
-
Store the resulting PIM-BSA conjugate in aliquots at -20°C or -80°C.
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Application 2: Cell Labeling and Targeting
Due to its ability to bind mannose receptors expressed on certain cell types (e.g., macrophages, dendritic cells), fluorescently-tagged PIM conjugates can be used for cell labeling and tracking.[17][18][19][20] This is a form of direct cell labeling where the molecule facilitates its own uptake.
Sources
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- 9. oap-lifescience.org [oap-lifescience.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Human Mannose-Binding Lectin Inhibitor Prevents Myocardial Injury and Arterial Thrombogenesis in a Novel Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human mannose-binding lectin inhibitor prevents Shiga toxin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A keratin peptide inhibits mannose-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Isothiocyanatophenyl α-D-Mannopyranoside | Cancer Immunotherapy Trials Network [citninfo.org]
- 17. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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